3-(4-methoxyphenyl)-2,8-dimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Overview
Description
3-(4-methoxyphenyl)-2,8-dimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.14297583 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Chemical Reactions
Chemical Synthesis and Derivatives : A study details the synthesis and reactions of 3-hydroxy-1,2,3-benzotriazin-4-one derivatives, demonstrating the chemical's stability to thermolysis and its potential as a precursor for various chemical reactions, including acetylation, benzoylation, and polymerization under specific conditions (Ahern, Navratil, & Vaughan, 1977). These processes illustrate the compound's utility in synthesizing a range of chemical entities with potential applications in drug development and material science.
Antimicrobial and Anticancer Potentials : The design, synthesis, and evaluation of certain pyrazolone derivatives for their antimicrobial and anticancer activities highlight the potential use of such compounds in pharmaceutical research. The study emphasizes the significance of substituents on the benzaldehyde portion for antimicrobial potential and the presence of chloro, methoxy, and hydroxyl groups for anticancer activity (Sigroha et al., 2012).
Magnetic and Structural Properties : Research on imidazolo-fused 1,2,4-benzotriazinyl radicals provides insights into the magnetic susceptibility and structural characteristics of such compounds, offering potential applications in the development of materials with specific magnetic properties (Constantinides et al., 2014).
Allelochemicals and Agronomic Utility : Isolation and synthesis of benzoxazinones and related compounds from the Gramineae family reveal interesting biological properties, including phytotoxic, antimicrobial, and insecticidal effects. These findings suggest the utility of such compounds in developing natural pesticides and studying plant defense mechanisms (Macias et al., 2006).
Green Synthesis Approaches : A study reports a green and efficient method for synthesizing pyranopyrazoles, indicating the use of isonicotinic acid as a dual and biological organocatalyst. This highlights the importance of environmentally friendly synthesis methods in creating compounds for various applications (Zolfigol et al., 2013).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,8-dimethyl-8,9-dihydro-7H-pyrazolo[5,1-c][1,2,4]benzotriazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-10-8-14-17(15(23)9-10)19-20-18-16(11(2)21-22(14)18)12-4-6-13(24-3)7-5-12/h4-7,10H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWCGZISXVMVGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)N=NC3=C(C(=NN23)C)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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